molecular formula C8H9BrN2O B12335534 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 1303587-94-1

6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B12335534
CAS No.: 1303587-94-1
M. Wt: 229.07 g/mol
InChI Key: QQZUZFFPEHJRPO-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-bromo-4-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired oxazine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of both bromine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

CAS No.

1303587-94-1

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-8-7(5)12-3-2-10-8/h4H,2-3H2,1H3,(H,10,11)

InChI Key

QQZUZFFPEHJRPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1OCCN2)Br

Origin of Product

United States

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